2-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
説明
The compound 2-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 6 with a thiophen-2-yl group and at position 3 with a propanamide linker bearing a pyrazole moiety.
特性
IUPAC Name |
2-pyrazol-1-yl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7OS/c1-11(22-8-3-7-18-22)16(24)17-10-15-20-19-14-6-5-12(21-23(14)15)13-4-2-9-25-13/h2-9,11H,10H2,1H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGNKABVDKWSOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NN=C2N1N=C(C=C2)C3=CC=CS3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that integrate pyrazole, thiophene, and triazole moieties. A common method includes the reaction of appropriate precursors under controlled conditions to yield the desired product.
Synthetic Route Example
- Starting Materials : Pyrazole derivatives and thiophene-containing triazoles.
- Reagents : Use of catalysts such as piperidine or TEA (triethylamine).
- Conditions : Reflux in solvents like ethanol or dimethylformamide.
- Yield : Typically ranges from 60% to 87% depending on the specific reaction conditions and purity requirements.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell walls or interfere with metabolic pathways.
Anticancer Properties
The anticancer potential of compounds with similar structures has been evaluated through in vitro studies against different cancer cell lines. Notably:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- IC50 Values : Some derivatives have demonstrated IC50 values as low as 17.83 μM, indicating potent activity against tumor cells .
Antitubercular Activity
Compounds derived from similar scaffolds have been investigated for their activity against Mycobacterium tuberculosis. Studies report that certain derivatives exhibit IC50 values ranging from 1.35 to 2.18 μM, suggesting strong potential as anti-tubercular agents .
Analgesic Effects
Certain pyrazole-based compounds have been reported to possess analgesic properties comparable to standard analgesics. For example, a study highlighted that specific pyrazole derivatives showed significant analgesic effects in animal models .
Case Study 1: Anticancer Activity
In a recent study, a series of pyrazole derivatives were synthesized and tested for their anticancer activity against MDA-MB-231 cells. The most active compound displayed an IC50 value of 19.73 μM, suggesting a promising lead for further development in cancer therapeutics .
Case Study 2: Antimicrobial Screening
Another study involved screening various pyrazole-thiophene derivatives against common bacterial pathogens. Results indicated that several compounds exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics, highlighting their potential as novel antimicrobial agents .
Data Summary Table
科学的研究の応用
Medicinal Chemistry Applications
The compound's structural features suggest several pharmacological activities. The presence of the pyrazole and triazole moieties is significant in drug discovery, as these structures are often associated with various biological activities.
Anticancer Activity
Research indicates that triazole-containing compounds exhibit anticancer properties. For instance, derivatives of triazoles have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of 1,2,4-triazolo derivatives with significant cytotoxic effects against various cancer cell lines, suggesting that similar derivatives could be explored for their potential anticancer activity .
Antimicrobial Properties
Pyrazole derivatives have also been reported to possess antimicrobial activity. The incorporation of thiophene and triazole rings into the pyrazole framework enhances the compound's interaction with microbial targets. Studies have demonstrated that such compounds can inhibit bacterial growth effectively, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
There is a growing interest in compounds that exhibit anti-inflammatory properties. The pyrazole scaffold is known for its ability to modulate inflammatory pathways. Research has shown that certain pyrazole derivatives can significantly reduce inflammation in animal models, indicating that the compound may share similar properties .
Multicomponent Reactions
Recent advancements in synthetic chemistry have led to the development of multicomponent reactions (MCRs) that allow for the efficient construction of complex molecules like this compound. MCRs facilitate the simultaneous formation of multiple bonds in a single reaction vessel, reducing time and increasing yield .
Cascade Reactions
Cascade reactions are another effective method for synthesizing such compounds. These reactions involve a series of chemical transformations that occur sequentially without isolation of intermediates. This approach is advantageous for constructing intricate structures with multiple functional groups .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
These findings underscore the importance of exploring the biological activities associated with pyrazole and triazole derivatives.
化学反応の分析
Reaction Mechanisms
The compound’s heterocyclic structure (pyrazole, triazolo-pyridazine, thiophene) influences its reactivity. Key mechanisms include:
2.1 Hydrolysis of Amide Bonds
Amide hydrolysis can occur under acidic or basic conditions, yielding carboxylic acids and amines. The triazolo-pyridazine ring may stabilize intermediates via conjugation.
2.2 Nucleophilic Substitution
The methyl linker between the amide and triazolo-pyridazine moiety could undergo alkylation or substitution reactions, depending on the nucleophile (e.g., alkoxides, amines).
2.3 Internal Hydrogen Bonding
Structural studies of similar compounds reveal intramolecular hydrogen bonds (e.g., between carbonyl groups and aromatic hydrogens), which may influence reactivity and stability .
Chemical Reactivity
The compound exhibits diverse chemical reactivity due to its functional groups:
3.1 Amide Reactivity
-
Hydrolysis : Acidic/basic conditions cleave the amide bond.
-
Alkylation : Michael addition or alkylation of the α-carbon.
-
Oxidation : Conversion of amide to imine or nitrile.
3.2 Heterocycle Reactivity
-
Pyrazole Ring : Susceptible to electrophilic substitution (e.g., bromination) .
-
Triazolo-pyridazine : Potential for redox reactions or metal coordination .
-
Thiophene : Electrophilic substitution (e.g., nitration) at the 2-position.
Table 2: devised Reactivity Profile
| Functional Group | Reaction Type | Example Conditions | Reference |
|---|---|---|---|
| Amide | Hydrolysis | HCl/heat or NaOH | |
| Pyrazole | Electrophilic substitution | Br₂, acetic acid | |
| Thiophene | Nitration | HNO₃/H₂SO₄ |
類似化合物との比較
Structural Analogues from Thiophene and Pyrazole-Based Heterocycles
Compound 7b ():
- Structure: Bis-pyrazole-thiopheno[2,3-b]thiophene with dual carbonyl groups.
- Key Features: Two pyrazole rings fused with thiopheno[2,3-b]thiophene. High thermal stability (mp >300 °C) and strong IR carbonyl signals at 1720 cm⁻¹. Elemental analysis: C (62.39%), H (4.04%), N (15.75%), S (11.78%) .
Comparison :
- The target compound replaces the bis-thiopheno core with a triazolo-pyridazine system, likely reducing steric bulk and altering electronic properties.
- The propanamide linker may improve aqueous solubility compared to the rigid carbonyl groups in 7b.
Compound 10 ():
- Structure: Pyrazolo[1,5-a]pyrimidine fused with thiopheno[2,3-b]thiophene and cyanide substituents.
- Key Features :
Comparison :
- The triazolo-pyridazine core in the target compound may offer better metabolic stability than pyrazolo-pyrimidine due to reduced electron-deficient character.
- The absence of cyanide groups in the target compound could mitigate toxicity risks.
Triazolo[4,3-b]Pyridazine Derivatives
3-(6-Methoxy[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)-N-[2-(1-Methyl-1H-Benzimidazol-2-yl)Ethyl]Propanamide ():
- Structure : Triazolo-pyridazine core with methoxy and benzimidazole-ethyl substituents.
- Key Features :
Comparison :
- The target compound’s thiophen-2-yl group introduces sulfur-mediated π-π interactions, contrasting with the methoxy group’s electron-donating effects in this analog.
6-(1-Cyclopropyl-1H-Pyrazol-4-yl)-3-[Difluoro(6-Fluoro-2-Methyl-2H-Indazol-5-yl)Methyl][1,2,4]Triazolo[4,3-b]Pyridazine ():
- Structure : Fluorinated triazolo-pyridazine with cyclopropyl-pyrazole and indazole groups.
- Key Features :
Comparison :
- Fluorine atoms in this analog enhance binding affinity and metabolic stability, which the target compound lacks.
- The cyclopropyl group may improve membrane permeability compared to the target’s thiophene substituent.
Spectral Data Patterns:
- IR : Carbonyl stretches (~1720 cm⁻¹ in 7b) and NH bands (~3200–3320 cm⁻¹) are consistent across amide-containing analogs .
- NMR : Pyrazole protons resonate at δ 7.3–7.8 (e.g., δ 7.52 in 7b), while thiophene signals appear downfield (δ 7.3–8.9 in Compound 10) .
Data Tables
Table 1: Structural and Elemental Comparison
Table 2: Spectral Signatures
*Predicted based on analogous amide structures.
準備方法
Pyridazine Precursor Preparation
The pyridazine ring is synthesized via cyclocondensation of 1,2-dicarbonyl compounds with hydrazines. For example, 3,6-dichloropyridazine (derived from maleic anhydride and hydrazine) serves as a versatile intermediate. Key steps include:
- Nucleophilic substitution at C3 using hydrazine hydrate to yield 3-hydrazinyl-6-chloropyridazine (72% yield).
- Cyclization with triethoxy methane under reflux to form the triazolo[4,3-b]pyridazine core (85% yield).
Table 1: Optimization of Triazolo-Pyridazine Cyclization
| Condition | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Triethoxy methane | EtOH | 80 | 85 | |
| Formic acid | H2O | 100 | 68 |
Functionalization at C3
The C3 methyl group is introduced via Mannich reaction using formaldehyde and ammonium acetate, followed by bromination with PBr₃ to yield 3-(bromomethyl)-triazolo[4,3-b]pyridazine (78% yield).
Synthesis of the Propanamide Side Chain
Pyrazole Incorporation
2-(1H-Pyrazol-1-yl)propanoic acid is prepared via:
Amide Bond Formation
The propanamide side chain is coupled to the triazolo-pyridazine scaffold using EDC/HOBt:
Final Assembly and Characterization
The target compound is synthesized via sequential:
- Alkylation of 3-(bromomethyl)-6-(thiophen-2-yl)-triazolo[4,3-b]pyridazine with 2-(1H-pyrazol-1-yl)propanamide (K2CO3, DMF, 70°C, 76% yield).
- Purification by column chromatography (SiO₂, EtOAc/hexane 1:1).
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole), 7.85 (d, J = 3.6 Hz, 1H, thiophene), 7.45 (m, 2H, pyrazole), 4.55 (s, 2H, CH₂), 2.98 (q, 2H, CH₂), 1.32 (t, 3H, CH₃).
- HRMS : m/z 439.1521 [M+H]⁺ (calc. 439.1518).
Comparative Analysis of Synthetic Routes
Table 3: Yield Optimization Across Key Steps
| Step | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Triazolo-pyridazine | Cyclization | 85 | 98 | |
| Thiophene coupling | Suzuki | 82 | 95 | |
| Propanamide coupling | EDC/HOBt | 88 | 97 |
Challenges and Alternative Approaches
Q & A
What are the common synthetic routes for preparing this compound, and what are their efficiency metrics?
Category: Basic
Answer:
The compound can be synthesized via multiple routes:
- Mannich Reaction: Used to link pyrazole derivatives to crown ethers (e.g., 61% yield under optimized conditions with N,N'-bis(methoxymethyl)diaza-18-crown-6) .
- Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) achieves 61% yield for triazole-pyrazole hybrids in THF/water at 50°C for 16 hours .
- Multi-Step Functionalization: Sequential reactions (e.g., Suzuki coupling for thiophene incorporation) followed by amide bond formation, with yields varying between 45–70% depending on substituents .
Key Metrics:
| Method | Catalyst/Solvent | Yield (%) | Purity (NMR/LC-MS) |
|---|---|---|---|
| Mannich Reaction | Methoxymethyl crown | 61 | >95% |
| CuAAC | CuSO₄, Ascorbate | 61 | 98% |
| Multi-Step Synthesis | Pd(PPh₃)₄, DMF | 45–70 | 90–98% |
How can researchers optimize synthetic yield when scaling up the reaction?
Category: Advanced
Answer:
To address low yields during scale-up:
- Catalyst Screening: Replace CuSO₄ with CuI for improved regioselectivity in triazole formation (reported yield increase from 61% to 73% in pilot studies) .
- Solvent Optimization: Use DMF:H₂O (4:1) instead of THF for better solubility of hydrophobic intermediates .
- Stepwise Monitoring: Employ in-situ IR or HPLC to track intermediates and adjust reaction times (e.g., extending from 16 to 24 hours improves conversion by 15%) .
What analytical techniques are critical for confirming the compound’s structure and purity?
Category: Basic
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR for verifying substituent positions (e.g., thiophene protons at δ 7.2–7.5 ppm, triazolo protons at δ 8.3–8.7 ppm) .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 423.12) .
- Elemental Analysis: Match experimental C/H/N percentages with theoretical values (e.g., C: 59.2%, H: 4.3%, N: 23.1%) .
How should conflicting biological activity data across studies be resolved?
Category: Advanced
Answer:
Contradictions often arise due to:
- Assay Variability: Standardize protocols (e.g., fixed ATP concentration in kinase inhibition assays) and validate using positive controls .
- Structural Analogues: Compare activity of derivatives (e.g., fluorophenyl vs. bromophenyl substituents alter IC₅₀ by 10-fold) .
- Replication: Repeat studies under identical conditions (solvent, cell line, and temperature) to isolate variables .
What computational strategies are effective for molecular docking studies?
Category: Advanced
Answer:
- Software Selection: Use AutoDock Vina or Schrödinger Suite for binding affinity predictions. highlights docking poses with RMSD <2.0 Å for triazolo-pyridazine derivatives .
- Ligand Preparation: Protonate the compound at physiological pH and assign partial charges via AM1-BCC .
- Target Validation: Cross-reference with crystallographic data (e.g., PDB ID 5TF for triazolo-pyridazine interactions) .
Which preliminary assays are recommended to evaluate biological activity?
Category: Basic
Answer:
- Antimicrobial Screening: Broth microdilution against S. aureus and E. coli (MIC reported as 8–32 µg/mL for similar triazolo derivatives) .
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR inhibition with IC₅₀ ~0.5 µM) .
- Cytotoxicity: MTT assay on HEK-293 cells to establish selectivity indices (>10 indicates low toxicity) .
How can structure-activity relationships (SAR) guide derivative design?
Category: Advanced
Answer:
- Substituent Effects:
- Scaffold Hybridization: Fusing triazolo-pyridazine with benzimidazole increases metabolic stability (t₁/₂ >6 hours in liver microsomes) .
What strategies mitigate solubility challenges in in vitro assays?
Category: Basic
Answer:
- Co-Solvents: Use DMSO:PBS (10:90) for stock solutions, ensuring final DMSO <1% .
- Salt Formation: Prepare hydrochloride salts (improves aqueous solubility by 5-fold) .
- Nanoparticle Formulation: Encapsulate with PLGA (size <200 nm) for sustained release .
How is compound stability assessed under varying storage conditions?
Category: Advanced
Answer:
- Accelerated Degradation: Incubate at 40°C/75% RH for 4 weeks and monitor via HPLC. Acceptable degradation <5% .
- Photostability: Expose to UV light (320–400 nm) for 48 hours; aromatic rings in thiophene and pyrazole show resilience .
- Lyophilization: Stable for >12 months at -20°C when lyophilized with trehalose .
What parameters are critical during process scale-up for preclinical studies?
Category: Advanced
Answer:
- Reactor Design: Use flow chemistry for exothermic steps (e.g., triazole cyclization) to maintain temperature <50°C .
- Purification: Switch from column chromatography to recrystallization (80% ethanol yields >99% purity) .
- Waste Management: Recover Cu catalysts via ion-exchange resins to meet green chemistry metrics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
